Isoquinoline-1-sulfonyl fluoride
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Overview
Description
Isoquinoline-1-sulfonyl fluoride is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heteroaromatic compounds this compound is characterized by the presence of a sulfonyl fluoride group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with sulfonyl fluoride reagents under specific conditions. For example, the Bischler-Napieralski reaction can be employed to cyclize N-[2-(fluorophenyl)ethyl]amides, followed by aromatization to yield isoquinoline derivatives . Another method involves the direct fluorosulfonylation of isoquinoline using electrophilic fluorosulfonylating reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.
Cyclization Reactions: This compound can be involved in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic fluorosulfonylating agents, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted isoquinolines, sulfonamides, and other heterocyclic compounds .
Scientific Research Applications
Isoquinoline-1-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoquinoline-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophilic warhead, forming covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is particularly relevant in the context of enzyme inhibition and drug development.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
Sulfonimidates: These compounds also contain a sulfonyl group and are used in similar applications, including organic synthesis and medicinal chemistry.
Fluorinated Isoquinolines: These compounds share the isoquinoline core structure and exhibit similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of the isoquinoline ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
isoquinoline-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADRHRUHRRSHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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